N-(4-bromophenyl)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrole-2-carboxamide
Overview
Description
N-(4-bromophenyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrrolecarboxamide is an aromatic amide.
Scientific Research Applications
Efficient Room Temperature Copper(I) Mediated Cyclisations
- Study Overview: This study investigated the reaction of bromo-enamides with catalytic Cu(Me6-trien)Br at room temperature. It focused on producing unsaturated pyrrolidinones via an initial 5-endo radical cyclization reaction followed by oxidation and elimination of H+.
- Significance: The research provides insights into efficient pathways for creating regioisomeric mixtures of pyrrolidinones, highlighting the versatility and efficiency of bromo-enamides in chemical synthesis.
- Source: (Clark et al., 1999).
Photoinduced DNA Cleavage
- Study Overview: This research explored 4'-bromoacetophenone derivatives that generate monophenyl radicals capable of hydrogen atom abstraction, acting as photoinducible DNA cleaving agents.
- Significance: It highlights the potential of bromoacetophenone-based compounds, including pyrrolecarboxamide conjugates, in targeted DNA interaction and cleavage, which could have implications in genetic research and therapy.
- Source: (Wender & Jeon, 1999).
Pyrimidine-Based Anti-inflammatory Agents
- Study Overview: This study involved the design of compounds that inhibit transcription mediated by both NF-kappaB and AP-1 transcription factors, aiming to improve oral bioavailability.
- Significance: It demonstrates the therapeutic potential of pyrimidine-based compounds, particularly in controlling inflammation and associated pathways.
- Source: (Palanki et al., 2000).
Histone Deacetylase Inhibition for Cancer Therapy
- Study Overview: This research focused on N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, an isotype-selective small molecule histone deacetylase (HDAC) inhibitor.
- Significance: It underscores the importance of HDAC inhibition in cancer therapy, revealing the role of pyrimidine derivatives in modulating gene expression and cellular proliferation in cancer cells.
- Source: (Zhou et al., 2008).
Supramolecular Hetero-Bimetallacycles for Anticancer Potency
- Study Overview: This study involved the construction of hetero-bimetallacycles for potential use in cancer treatment, indicating significant cytotoxic effects against various cancer cell lines.
- Significance: It highlights the innovative application of supramolecular chemistry in developing novel anticancer agents.
- Source: (Mishra et al., 2014).
Properties
IUPAC Name |
N-(4-bromophenyl)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrClF3N3O/c18-11-3-5-12(6-4-11)24-16(26)14-2-1-7-25(14)15-13(19)8-10(9-23-15)17(20,21)22/h1-9H,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDORJFJJBZIYQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C(=O)NC2=CC=C(C=C2)Br)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrClF3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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